

Head-to-head comparison of UAMC-1110 and Talabostat (PT-100)

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Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

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A Head-to-Head Comparison of **UAMC-1110** and Talabostat (PT-100) for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapy, targeting the tumor microenvironment has emerged as a promising strategy. A key player in this environment is Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) that is implicated in tumor growth, invasion, and immunosuppression. This guide provides a detailed head-to-head comparison of two notable FAP inhibitors: **UAMC-1110** and Talabostat (PT-100).

Executive Summary

UAMC-1110 distinguishes itself as a highly potent and selective FAP inhibitor, demonstrating a significant preference for FAP over other related proteases.^{[1][2]} In contrast, Talabostat (PT-100) is a broader-spectrum dipeptidyl peptidase (DPP) inhibitor, targeting a range of enzymes including FAP, DPP-IV (CD26), DPP8, and DPP9.^{[3][4][5]} This fundamental difference in selectivity dictates their mechanisms of action and potential therapeutic applications. While **UAMC-1110**'s action is primarily centered on direct FAP inhibition, Talabostat exerts a dual effect by not only inhibiting FAP but also stimulating an immune response through the upregulation of cytokines and chemokines.^{[6][7]}

Potency and Selectivity: A Quantitative Comparison

The in vitro inhibitory activities of **UAMC-1110** and Talabostat highlight their distinct profiles. **UAMC-1110** exhibits sub-nanomolar potency for FAP with remarkable selectivity against other

peptidases. Talabostat, while also a potent inhibitor of several DPPs, shows significantly lower potency for FAP compared to its other targets.

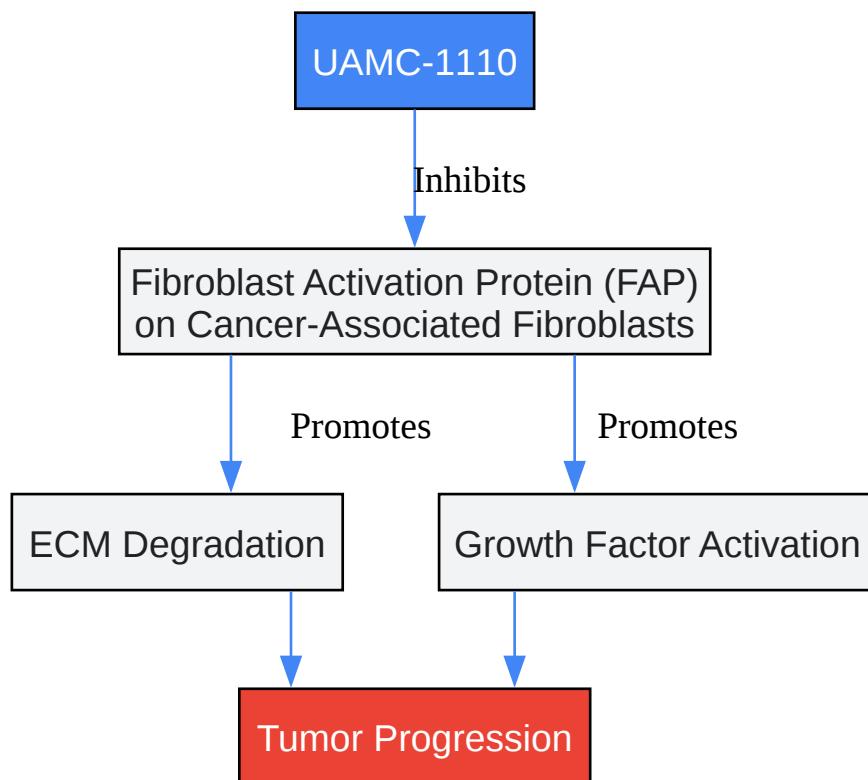
Target Enzyme	UAMC-1110 IC50 (nM)	Talabostat (PT-100) IC50 (nM)	Talabostat (PT-100) Ki (nM)
Fibroblast Activation Protein (FAP)	0.43 - 3.2	560	-
Dipeptidyl Peptidase IV (DPP-IV)	>10,000	< 4	0.18
Dipeptidyl Peptidase 8 (DPP8)	4,700	4	1.5
Dipeptidyl Peptidase 9 (DPP9)	4,700	11	0.76
Prolyl Oligopeptidase (PREP)	1,800	-	-
Quiescent Cell Proline Dipeptidase (QPP)	-	310	-

Table 1: Comparative in vitro inhibitory potency of **UAMC-1110** and Talabostat (PT-100) against FAP and other dipeptidyl peptidases. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

Mechanism of Action

The differing selectivity profiles of **UAMC-1110** and Talabostat lead to distinct mechanisms of action.

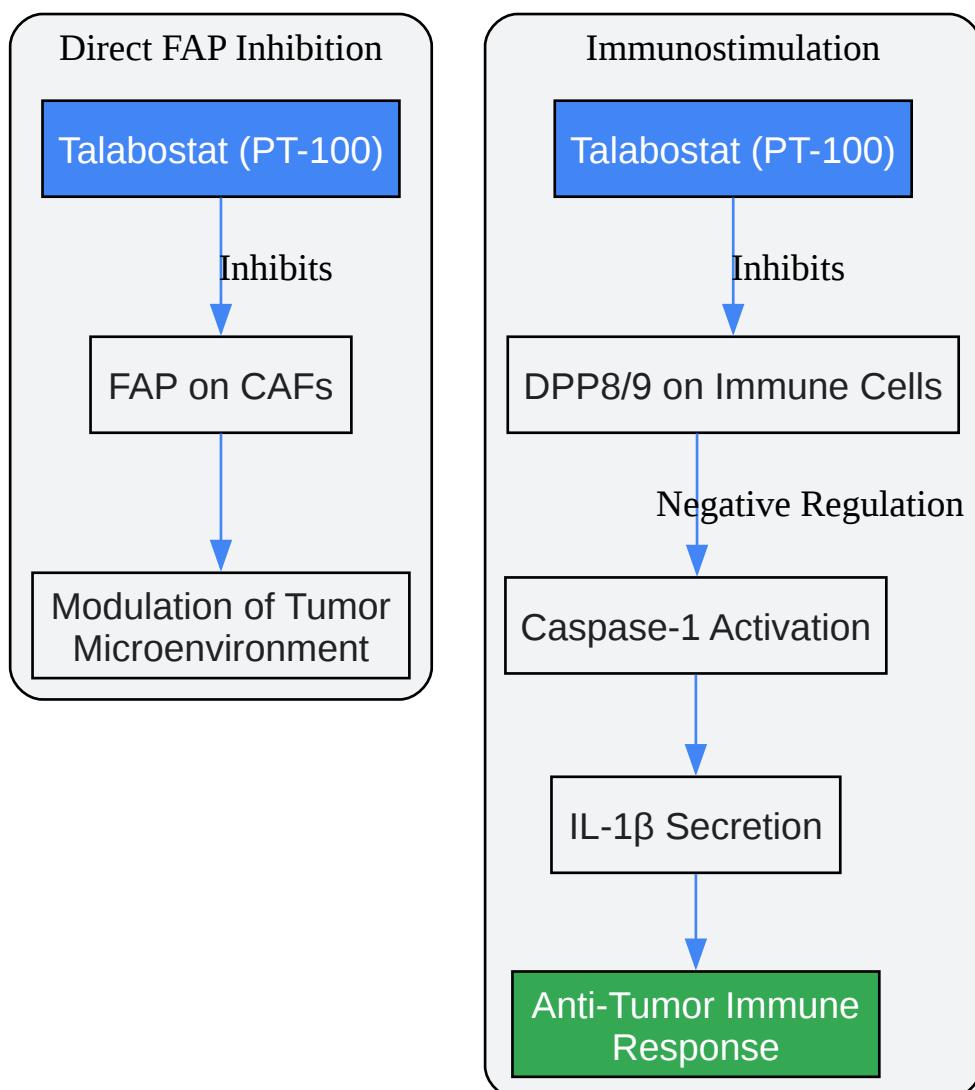
UAMC-1110: As a highly selective FAP inhibitor, the primary mechanism of **UAMC-1110** is the direct inhibition of FAP's enzymatic activity in the tumor stroma. This is hypothesized to modulate the tumor microenvironment by preventing the degradation of extracellular matrix components and the activation of growth factors, thereby impeding tumor progression.



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Figure 1: Simplified signaling pathway of **UAMC-1110**'s mechanism of action.

Talabostat (PT-100): Talabostat possesses a dual mechanism of action. Firstly, it directly inhibits FAP on CAFs, similar to **UAMC-1110**, albeit with lower potency.[6] Secondly, its inhibition of other DPPs, particularly DPP8 and DPP9, on immune cells like monocytes and macrophages, triggers an immunostimulatory cascade.[6] This leads to the activation of caspase-1 and the subsequent production and secretion of pro-inflammatory cytokines such as IL-1 β .[3][6] This cytokine release enhances both innate and adaptive anti-tumor immune responses.[4][6]



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Figure 2: Dual mechanism of action of Talabostat (PT-100).

Clinical and Preclinical Findings

UAMC-1110: Research on **UAMC-1110** has largely been in the preclinical and translational space, where it has served as a foundational molecule for the development of FAP-targeted radiopharmaceuticals for cancer imaging and therapy.[8][9] Pharmacokinetic studies in mice have demonstrated its high oral bioavailability and a plasma half-life that allows for sustained FAP inhibition *in vivo*.[1]

Talabostat (PT-100): Talabostat has undergone clinical evaluation. A Phase II trial in patients with metastatic colorectal cancer showed that while it could achieve physiological inhibition of FAP activity in the peripheral blood, it demonstrated minimal single-agent clinical activity, with no objective responses observed.[10][11][12] However, 21% of patients experienced stable disease for a median of 25 weeks.[10][11][12] The clinical development of Talabostat was later discontinued.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

FAP Enzyme Inhibition Assay

This assay is fundamental to determining the potency (IC₅₀) of inhibitors against FAP.



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